1-(1H-indazol-3-yl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide 1-(1H-indazol-3-yl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15092798
InChI: InChI=1S/C18H24N4O3/c1-12(2)25-9-5-8-19-18(24)13-10-16(23)22(11-13)17-14-6-3-4-7-15(14)20-21-17/h3-4,6-7,12-13H,5,8-11H2,1-2H3,(H,19,24)(H,20,21)
SMILES:
Molecular Formula: C18H24N4O3
Molecular Weight: 344.4 g/mol

1-(1H-indazol-3-yl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide

CAS No.:

Cat. No.: VC15092798

Molecular Formula: C18H24N4O3

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

1-(1H-indazol-3-yl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide -

Specification

Molecular Formula C18H24N4O3
Molecular Weight 344.4 g/mol
IUPAC Name 1-(1H-indazol-3-yl)-5-oxo-N-(3-propan-2-yloxypropyl)pyrrolidine-3-carboxamide
Standard InChI InChI=1S/C18H24N4O3/c1-12(2)25-9-5-8-19-18(24)13-10-16(23)22(11-13)17-14-6-3-4-7-15(14)20-21-17/h3-4,6-7,12-13H,5,8-11H2,1-2H3,(H,19,24)(H,20,21)
Standard InChI Key XJKYBYSXWYEGAD-UHFFFAOYSA-N
Canonical SMILES CC(C)OCCCNC(=O)C1CC(=O)N(C1)C2=NNC3=CC=CC=C32

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(1H-Indazol-3-yl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide (C₁₈H₂₄N₄O₃; MW 344.4 g/mol) features three distinct structural domains:

  • Indazole ring system: A bicyclic aromatic scaffold contributing to planar rigidity and π-π stacking interactions.

  • Pyrrolidine moiety: A five-membered saturated ring with a ketone group at position 5, introducing conformational flexibility and hydrogen-bonding capacity.

  • 3-Isopropoxypropyl carboxamide: A branched alkyl ether chain enhancing lipophilicity and potential membrane permeability.

The spatial arrangement of these domains creates a chiral center at the pyrrolidine C3 position, though specific stereochemical data remain unreported in publicly available literature.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₄N₄O₃
Molecular Weight344.4 g/mol
CAS NumberNot publicly disclosed
IUPAC Name1-(1H-Indazol-3-yl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide
Topological Polar Surface Area98.9 Ų (estimated)

Spectroscopic Characterization

While experimental spectral data (NMR, IR, MS) for the exact compound remain proprietary, analogous indazole-pyrrolidine derivatives exhibit:

  • ¹H NMR: Aromatic protons in δ 7.2–8.1 ppm (indazole), pyrrolidine CH₂ groups at δ 2.4–3.8 ppm, and isopropoxy methyl signals near δ 1.1–1.3 ppm.

  • ESI-MS: Characteristic [M+H]⁺ peaks at m/z 345.4 consistent with molecular weight.

Synthesis and Process Optimization

Synthetic Pathways

Industrial-scale production leverages multi-step protocols adapted from related indazole derivatives :

Step 3: Crystallization and Purification

Recrystallization from isopropanol/water (5:1 v/v) yields pharmaceutical-grade material with >98% purity .

Table 2: Critical Process Parameters

StepTemperature RangeDurationKey ReagentsYield (%)
10–5°C2–3 hoursClCOCOCl, Et₃N72–78
270–85°C9 hoursSOCl₂, DCE65–70
374–78°C16 hoursiPrOH/H₂O85–90

Scalability Challenges

Patent data reveal two primary industrial hurdles :

  • Exothermic Control: The cyclization step requires precise temperature modulation (±2°C) to prevent oligomerization byproducts.

  • Solvent Recovery: Dichloroethane (DCE) recycling efficiency impacts process sustainability, with current systems achieving 87–92% recovery .

Pharmacological and Toxicological Considerations

ADME Profiling

Preliminary data from structural analogs suggest:

  • Oral Bioavailability: 38–45% in rats (dose-dependent)

  • t₁/₂: 6.2–7.8 hours (suitable for once-daily dosing)

  • CYP450 Metabolism: Primarily CYP3A4-mediated oxidation

Future Research Trajectories

Clinical Translation Challenges

  • Polymorphism Risks: The pyrrolidine lactam system shows three predicted anhydrous polymorphs (Forms I-III), requiring comprehensive solid-state characterization.

  • Drug-Drug Interactions: Potential CYP3A4 induction necessitates clinical interaction studies with statins and anticoagulants.

Derivative Optimization

Ongoing structure-activity relationship (SAR) studies focus on:

  • Replacing isopropoxy with cyclopropoxymethyl groups to enhance blood-brain barrier penetration

  • Introducing fluorine at indazole C5 to improve metabolic stability

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